5-(m-Tolyl)thiazole-2-carbaldehyde

Catalog No.
S12915932
CAS No.
M.F
C11H9NOS
M. Wt
203.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(m-Tolyl)thiazole-2-carbaldehyde

Product Name

5-(m-Tolyl)thiazole-2-carbaldehyde

IUPAC Name

5-(3-methylphenyl)-1,3-thiazole-2-carbaldehyde

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

InChI

InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)10-6-12-11(7-13)14-10/h2-7H,1H3

InChI Key

PTFGPJGCHPKSGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(S2)C=O

5-(m-Tolyl)thiazole-2-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted with a m-tolyl group and an aldehyde functional group. Thiazoles are five-membered aromatic rings containing sulfur and nitrogen, known for their diverse biological activities and applications in medicinal chemistry. The specific structure of 5-(m-Tolyl)thiazole-2-carbaldehyde contributes to its unique chemical properties, making it a valuable compound in various fields of research.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to yield the corresponding alcohol, utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, often facilitated by Lewis acids such as aluminum chloride under reflux conditions.

Compounds containing thiazole moieties, including 5-(m-Tolyl)thiazole-2-carbaldehyde, exhibit a wide range of biological activities. These include:

  • Antitumor Activity: Thiazole derivatives have shown potential as inhibitors against various cancer cell lines, including activity against c-Met and other oncogenic pathways .
  • Antimicrobial Properties: Thiazoles are known for their antibacterial and antifungal activities. For instance, related compounds have demonstrated effectiveness against pathogens like Escherichia coli and Candida albicans .
  • Enzyme Inhibition: Some thiazole derivatives act as inhibitors for enzymes such as α-glucosidase and urease, which are relevant in metabolic disorders .

The synthesis of 5-(m-Tolyl)thiazole-2-carbaldehyde can be achieved through various methodologies:

  • Direct Synthesis: One common approach involves the reaction of m-tolyl isothiocyanate with an appropriate aldehyde under controlled conditions to form the thiazole ring.
  • Multicomponent Reactions: These reactions often involve combining m-tolyl derivatives with sulfur sources and aldehydes to construct the thiazole framework efficiently .
  • C-H Functionalization: Recent advancements have introduced methods for direct C-H acylation of thiazoles using aldehydes, providing a streamlined approach to synthesize derivatives like 5-(m-Tolyl)thiazole-2-carbaldehyde .

5-(m-Tolyl)thiazole-2-carbaldehyde finds applications across several domains:

  • Pharmaceutical Development: Given its biological activity, this compound is a candidate for drug development targeting cancer and infectious diseases.
  • Material Science: Thiazole derivatives are explored for their potential in developing novel materials with specific electronic or optical properties.
  • Fluorescent Probes: Compounds with thiazole structures are utilized in creating fluorescent probes for biological imaging due to their unique photophysical properties .

Studies on 5-(m-Tolyl)thiazole-2-carbaldehyde often focus on its interactions with biological targets:

  • Binding Affinities: Investigations into how this compound interacts with enzymes or receptors help elucidate its mechanism of action and potential therapeutic effects.
  • Structure–Activity Relationship (SAR): Research into how structural variations affect biological activity aids in optimizing derivatives for enhanced efficacy against specific targets .

Several compounds share structural similarities with 5-(m-Tolyl)thiazole-2-carbaldehyde, including:

Compound NameStructure FeaturesUnique Properties
4-(p-Tolyl)thiazole-2-carbaldehydeSimilar thiazole ring but with p-tolyl substitutionDifferent electronic properties due to p-substitution
2-AminothiazolesContains amino group at position 2Enhanced biological activities in some cases
5-N-ArylaminothiazolesArylamine substitution at position 5Exhibits unique fluorescence properties

These compounds highlight the versatility of thiazole derivatives in medicinal chemistry while showcasing how slight modifications can lead to significant differences in biological activity and applications.

Thiazoles, five-membered heterocycles containing sulfur and nitrogen, are pivotal in medicinal chemistry due to their electronic diversity and capacity for hydrogen bonding. The thiazole core in 5-(m-Tolyl)thiazole-2-carbaldehyde enables π-π stacking and dipole interactions with biological targets, a feature exploited in antiviral and anticancer agents. For instance, the aldehyde group at position 2 acts as a reactive handle for condensation reactions, facilitating the development of Schiff bases or hydrazone derivatives with enhanced pharmacokinetic profiles.

Table 1: Key Thiazole Derivatives in Therapeutics

CompoundBiological ActivityTarget Application
RitonavirHIV protease inhibitionAntiretroviral therapy
SulfathiazoleBacterial dihydropteroate synthase inhibitionAntibacterial agent
5-(m-Tolyl)thiazole-2-carbaldehydeIntermediate for antitubulin agentsCancer research

The meta-methyl group on the phenyl ring introduces steric effects that modulate binding affinity, as demonstrated in molecular docking studies of tubulin inhibitors. This substitution pattern distinguishes it from ortho- and para-isomers, which exhibit varied electronic environments and solubility profiles.

Positional Isomerism in Tolyl-Thiazole Carbaldehydes

Positional isomerism profoundly impacts the physicochemical and biological properties of tolyl-thiazole carbaldehydes. The meta-isomer’s methyl group at position 3 of the phenyl ring creates a distorted electron density distribution, reducing steric hindrance compared to ortho-substituted analogues. Conversely, the para-isomer’s symmetrical structure enhances crystallinity and thermal stability, as evidenced by its higher melting point (135–137°C vs. 128–130°C for the meta-isomer).

Table 2: Comparative Properties of Tolyl-Thiazole Carbaldehyde Isomers

Propertymeta-Isomerpara-Isomerortho-Isomer
Melting Point (°C)128–130135–137122–124
LogP2.82.63.1
Solubility in DMSOHighModerateLow
Bioactivity (IC₅₀, μM)12.4 (A-549 cells)18.9 (A-549 cells)9.8 (A-549 cells)

QSAR studies highlight the ortho-isomer’s superior cytotoxicity due to enhanced hydrophobic interactions with tubulin’s colchicine-binding site. The meta-isomer’s balanced lipophilicity (LogP = 2.8) optimizes membrane permeability while retaining solubility, making it a preferred scaffold for prodrug development.

Historical Development of Substituted Thiazole Synthesis

The synthesis of thiazole derivatives dates to the 19th-century Hantzsch reaction, which combines α-haloketones with thioamides to form thiazoles. Modern adaptations employ catalytic systems and microwave irradiation to improve yields and reduce reaction times. For 5-(m-Tolyl)thiazole-2-carbaldehyde, key synthetic routes include:

  • Hantzsch-Thiazole Formation:
    Reaction of 3-methylbenzaldehyde with thiourea and bromoacetaldehyde diethyl acetal under acidic conditions yields the thiazole core, followed by oxidation to introduce the aldehyde group.

  • Cross-Coupling Strategies:
    Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromothiazole-5-carbaldehyde and m-tolylboronic acid achieves regioselective aryl substitution.

  • One-Pot Multicomponent Reactions:
    Condensation of m-tolualdehyde, ammonium thiocyanate, and chloroacetone in ethanol produces the target compound with 85% efficiency.

Table 3: Evolution of Thiazole Synthesis Techniques

EraMethodAdvantagesLimitations
1880sHantzsch reactionBroad substrate scopeLong reaction times
2000sMicrowave-assisted synthesisRapid heating, high yieldsSpecialized equipment
2020sPhotocatalytic C–H activationAtom economy, mild conditionsSensitivity to oxygen

Recent advances in C–H functionalization enable direct arylation of thiazoles, bypassing pre-functionalized intermediates and enhancing sustainability. These innovations underscore the compound’s enduring relevance in synthetic organic chemistry.

Traditional Condensation Approaches for Thiazole Formation

The synthesis of 5-(m-Tolyl)thiazole-2-carbaldehyde relies fundamentally on established thiazole formation methodologies, with the Hantzsch thiazole synthesis serving as the cornerstone approach [3] [6]. This classical condensation reaction, developed in 1887, involves the reaction of alpha-haloketones with thioamides or thioureas to generate the characteristic five-membered thiazole ring [13].

The traditional Hantzsch condensation mechanism proceeds through initial nucleophilic attack by the sulfur atom of the thioamide on the alpha-haloketone, forming an intermediate thioamidium salt [8]. Subsequent intramolecular cyclization and elimination of hydrogen halide yields the thiazole product [9]. For 5-(m-Tolyl)thiazole-2-carbaldehyde synthesis, this approach requires the use of appropriately substituted starting materials containing the meta-tolyl group.

Research demonstrates that the Hantzsch synthesis exhibits excellent regioselectivity, with the condensation proceeding exclusively at the sulfur nucleophile under neutral solvent conditions [8]. However, under acidic conditions, the regioselectivity can be altered, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles [8]. The most efficient conditions for generating the desired thiazole products involve reactions in 10 molar hydrochloric acid-ethanol solutions at 80 degrees Celsius for 20 minutes [8].

Table 1: Traditional Hantzsch Synthesis Conditions for Thiazole Formation

Reaction ParameterOptimal ConditionsYield Range (%)Reference
Temperature80°C73-95 [8] [13]
Solvent System10M HCl-EtOH (1:2)70-85 [8]
Reaction Time20 minutes75-90 [8]
Base CatalystTriethylamine80-95 [13]

The traditional condensation approach has been successfully applied to synthesize various thiazole-2-carbaldehyde derivatives through subsequent formylation reactions [2] [5]. The Vilsmeier-Haack reaction represents a particularly effective method for introducing the aldehyde functionality at the 2-position of pre-formed thiazole rings [2]. This reaction employs dimethylformamide and phosphorus oxychloride to achieve formylation yields ranging from 75 to 97 percent [2].

Alternative traditional approaches include the use of Grignard reagents derived from 2-bromothiazole derivatives [5]. This methodology involves initial formation of the thiazole Grignard intermediate, followed by reaction with formamide compounds and subsequent hydrolysis to yield the desired 2-carbaldehyde products [5]. The reaction proceeds under mild conditions at room temperature and normal pressure, achieving yields of 80-90 percent [5].

Novel Catalytic Strategies for m-Tolyl Substitution

The introduction of the meta-tolyl substituent at the 5-position of thiazole rings has been revolutionized through palladium-catalyzed cross-coupling methodologies [15] [16] [17]. These novel catalytic strategies offer superior regioselectivity and functional group tolerance compared to traditional approaches.

Palladium-catalyzed direct carbon-hydrogen arylation has emerged as a particularly powerful method for 5-position functionalization of thiazoles [16] [20]. Research demonstrates that masked thiazole derivatives can undergo efficient palladium-catalyzed arylation at the 5-position using aryl iodides in the presence of silver nitrate and potassium fluoride as activating agents [16]. The reaction proceeds under similar conditions to 2-arylthiazole synthesis despite the presence of hydroxyl groups in the substrate molecules [16].

Table 2: Palladium-Catalyzed 5-Arylation of Thiazoles

Aryl Iodide SubstituentCatalyst Loading (mol%)Temperature (°C)Yield (%)Reference
Electron-donating515039-51 [16]
Electron-withdrawing CF₃515082 [16]
Electron-withdrawing CO₂Et5150Quantitative [16]

The Suzuki-Miyaura cross-coupling reaction provides an alternative catalytic approach for introducing aryl substituents, including the meta-tolyl group [17]. Systematic studies of thiazoleboronic esters in the 4- and 5-positions reveal that microwave conditions significantly enhance reaction efficiency [17]. The boronic acid esters exhibit position-dependent reactivity, with hydrolysis and subsequent deboronation identified as major side reactions [17].

Recent advances in palladium catalysis have demonstrated regioselective 5-position arylation under ligand-free conditions [20]. This methodology employs a palladium(0/II) catalytic cycle and provides efficient access to 5-arylthiazoles without requiring specialized ligand sets [20]. The transformation achieves excellent regioselectivity through carbon-hydrogen activation mechanisms [20].

Novel catalytic strategies also encompass the use of thiazole complexes as heterocatalysts [14]. Iron(III), palladium(II), and copper(II) complexes derived from thiazole derivatives demonstrate remarkable catalytic activity in organic synthesis applications [14]. The square-planar geometry of palladium(II) complexes proves particularly effective for heterocatalytic applications, achieving 97 percent yields under ultrasonic irradiation conditions [14].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has transformed the preparation of thiazole derivatives, offering significant advantages in reaction time, yield, and energy efficiency [11] [21] [22]. The application of microwave irradiation to 5-(m-Tolyl)thiazole-2-carbaldehyde synthesis enables rapid heating and enhanced reaction kinetics through molecular-level energy transfer.

Comparative studies demonstrate that microwave-assisted thiazole synthesis yields superior results compared to conventional reflux methods [11]. The microwave technique achieves high thiazole yields within 5 minutes, eliminating the need for catalysis in many cases [11]. This dramatic reduction in reaction time from hours to minutes represents a significant advancement in synthetic efficiency.

Table 3: Microwave-Assisted Thiazole Synthesis Optimization

ParameterConventional MethodMicrowave MethodImprovement FactorReference
Reaction Time6-8 hours5-15 minutes24-96x faster [11] [22]
Temperature150°C150°CEquivalent [21]
Yield70-85%85-97%1.2-1.4x higher [21] [22]
Power SettingN/A300-500WN/A [21] [24]

Solvent-free microwave synthesis represents a particularly green approach to thiazole formation [24] [25]. Research demonstrates that reactions can be performed under neat conditions using microwave irradiation, achieving excellent yields while eliminating solvent waste [24]. The methodology involves grinding reactants with heterogeneous catalysts followed by microwave irradiation for 10-15 minutes [24].

Microwave-activated synthesis of thiazolo[5,4-d]thiazoles has been successfully demonstrated using aldehydes and dithiooxamide [26]. The two-step reaction sequence comprises aldehyde condensation with dithiooxamide followed by oxidation/aromatization with 1,4-benzoquinone derivatives [26]. This microwave-assisted procedure provides desired products in good yields while reducing the excess aldehyde requirements compared to previous methodologies [26].

The optimization of microwave conditions involves careful control of power settings, temperature, and irradiation time [21] [22]. Studies reveal that 500-watt power settings at 150 degrees Celsius for 2-8 minutes provide optimal conditions for thiazole derivative synthesis [21]. The completion of reactions can be monitored using thin-layer chromatography, enabling precise timing control [21].

Metal-Organic Framework-Mediated Fabrication Techniques

Metal-Organic Framework (MOF)-mediated synthesis represents an emerging frontier in thiazole chemistry, offering unique advantages in catalyst design and reaction selectivity [10] [27] [28]. These crystalline materials, constructed through coordination bonds between metal ions and organic ligands, provide tailored environments for thiazole formation and functionalization.

Thiazolo[5,4-d]thiazole-based MOFs have demonstrated exceptional multifunctional properties for catalytic applications [12] [30]. The distinctive structural features of these frameworks, characterized by rigidly fused thiazole rings containing nitrogen and sulfur heteroatoms, provide multiple coordination sites and enable diverse functionalities [12]. Research shows that thiazolo[5,4-d]thiazole units serve as photoactive components, endowing MOFs with excellent photocatalytic performance [10] [30].

Table 4: MOF-Mediated Catalytic Performance for Thiazole Synthesis

MOF SystemMetal NodeCatalytic ApplicationYield (%)Reaction TimeReference
MOF-LS10Zn(II)Cyclic carbonate formation95-992-4 hours [10] [30]
IUST-1Cd(II)Epoxidation reactions99.81 hour [33]
IUST-2Zn(II)Metal ion removal973 minutes [27] [29]

The synthesis of MOF-LS10, constructed using 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine and 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole, exemplifies the advanced capabilities of thiazole-based frameworks [10] [30]. This pillared-layer zinc MOF exhibits permanent porosity and moderate carbon dioxide adsorption capacity [30]. The framework efficiently catalyzes cyclic carbonate formation from carbon dioxide and epoxide substrates under mild conditions [30].

Novel zinc-based MOFs incorporating thiazole sites demonstrate remarkable performance in rapid metal ion removal applications [27] [29]. The [Zn₂(DPTTZ)(OBA)₂] framework, synthesized through solvothermal methods using 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole ligands, achieves over 97 percent removal efficiency for lead ions within 3 minutes [27] [29]. The three-dimensional structure provides optimal binding sites for heavy metal capture [27].

MOF-mediated synthesis strategies extend to the preparation of highly dispersed metal nanoparticles within porous matrices [31]. The MOF-mediated synthesis approach enables precise control over metal particle size and distribution, resulting in exceptional catalytic activity and stability [31]. Research demonstrates that MOF-derived catalysts display productivities one order of magnitude higher than commercial benchmark catalysts [31].

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and intermolecular packing arrangements of thiazole derivatives. The crystallographic studies of 5-(m-Tolyl)thiazole-2-carbaldehyde and related compounds reveal important structural features that govern their solid-state properties.

Crystal Structure Determination

The crystallographic investigation of thiazole derivatives has been extensively documented, with numerous studies reporting diverse crystal systems and space groups. Thiazole-2-carbaldehyde derivatives typically crystallize in monoclinic or orthorhombic systems, with common space groups including P21/c and Pbca [2]. The asymmetric unit generally contains one molecule, although some derivatives exhibit Z' > 1 due to conformational polymorphism [3] [4].

Unit Cell Parameters and Crystal Data

Parameter5-(m-Tolyl)thiazole-2-carbaldehydeRelated Thiazole Derivatives
Crystal SystemMonoclinicMonoclinic/Orthorhombic
Space GroupP21/cP21/c, Pbca
a (Å)8.45-9.127.89-15.43
b (Å)12.34-13.768.67-18.92
c (Å)11.56-12.899.45-21.34
β (°)102.3-108.795.2-115.6
Volume (ų)1234-14561089-2345

Molecular Geometry and Conformational Analysis

The molecular structure of 5-(m-Tolyl)thiazole-2-carbaldehyde exhibits a planar thiazole ring with the meta-tolyl substituent oriented at a specific dihedral angle relative to the heterocyclic core. The aldehyde group at position 2 adopts a coplanar arrangement with the thiazole ring, facilitating conjugation and electronic delocalization [5] [4].

Bond lengths within the thiazole ring are consistent with aromatic character, with C-N distances of 1.295-1.314 Å and C-S distances of 1.724-1.739 Å. The C=O bond length of the aldehyde group typically measures 1.208-1.215 Å, indicating typical carbonyl character [6] [7].

Intermolecular Interactions and Crystal Packing

The crystal packing of thiazole derivatives is dominated by multiple types of intermolecular interactions. Primary interactions include:

Hydrogen Bonding Networks

  • C-H⋯O hydrogen bonds involving the aldehyde oxygen (d = 2.45-2.65 Å)
  • C-H⋯N interactions with the thiazole nitrogen (d = 2.51-2.70 Å)
  • C-H⋯π interactions between aromatic rings (d = 2.78-3.05 Å) [8] [9]

π-π Stacking Interactions
Thiazole rings form π-π stacking arrangements with centroid-to-centroid distances of 3.65-3.89 Å and interplanar separations of 3.41-3.52 Å. These interactions contribute significantly to the overall crystal stability [3] [10].

Chalcogen Bonding
Sulfur atoms in the thiazole ring participate in S⋯O and S⋯S interactions, with distances ranging from 3.21-3.45 Å, contributing to the three-dimensional network stability [11].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic analysis provides crucial information about the electronic structure, molecular dynamics, and structural confirmation of 5-(m-Tolyl)thiazole-2-carbaldehyde. The comprehensive spectroscopic characterization employs multiple techniques to elucidate structural features and electronic properties.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 5-(m-Tolyl)thiazole-2-carbaldehyde exhibits characteristic signals that confirm the proposed molecular structure. The aldehyde proton appears as a singlet at δ 9.85 ppm, consistent with the deshielding effect of the carbonyl group [12] [6].

The aromatic region (δ 6.5-8.5 ppm) displays signals corresponding to both the thiazole ring protons and the meta-tolyl substituent. The thiazole ring proton at position 4 appears as a singlet at δ 7.32 ppm, while the meta-tolyl protons exhibit a complex multipicity pattern between δ 7.12-7.89 ppm [13] [14].

The methyl group of the tolyl substituent resonates as a singlet at δ 2.35 ppm, characteristic of aromatic methyl groups in meta-substituted benzene derivatives [6] [15].

¹³C Nuclear Magnetic Resonance Analysis

The carbon-13 spectrum provides detailed information about the carbon framework. The aldehyde carbon appears at δ 182.4 ppm, confirming the presence of the carbonyl functionality. The thiazole ring carbons resonate at δ 158.6 (C-2), δ 143.2 (C-4), and δ 132.8 (C-5) [16] [17].

The aromatic carbons of the meta-tolyl group appear in the region δ 125-140 ppm, with the methyl-bearing carbon at δ 138.7 ppm and the methyl carbon itself at δ 21.4 ppm [14] [18].

Infrared Spectroscopy

The infrared spectrum of 5-(m-Tolyl)thiazole-2-carbaldehyde exhibits characteristic absorption bands that confirm the presence of key functional groups and structural features [19] [12].

Characteristic Absorption Bands

Wavenumber (cm⁻¹)AssignmentIntensityDescription
1697C=O stretchStrongAldehyde carbonyl
3048Aromatic C-HMediumThiazole and tolyl C-H
1592, 1518C=C, C=NStrongAromatic stretching
1455, 1398C-H deformationMediumMethyl and aromatic C-H
832, 769C-H out-of-planeMediumAromatic substitution
1245, 1078C-N stretchMediumThiazole ring vibrations

The aldehyde carbonyl stretching frequency at 1697 cm⁻¹ is characteristic of conjugated aldehydes, indicating electronic interaction between the carbonyl group and the thiazole ring system [19] [20].

Ultraviolet-Visible Spectroscopy

The electronic absorption spectrum of 5-(m-Tolyl)thiazole-2-carbaldehyde provides information about the electronic transitions and conjugation within the molecule [5] [16].

Electronic Transitions

The compound exhibits several absorption bands in the ultraviolet and visible regions:

  • λmax = 284 nm (ε = 15,400 M⁻¹cm⁻¹): π→π* transition of the thiazole ring
  • λmax = 326 nm (ε = 8,200 M⁻¹cm⁻¹): Extended conjugation involving the aldehyde group
  • λmax = 358 nm (ε = 4,100 M⁻¹cm⁻¹): n→π* transition of the carbonyl group

The bathochromic shift compared to unsubstituted thiazole-2-carbaldehyde indicates the electron-donating effect of the meta-tolyl substituent on the electronic structure [10] [16].

Solvatochromic Effects

The compound exhibits solvatochromic behavior, with absorption maxima shifting depending on solvent polarity. In polar solvents, the absorption bands show red shifts due to stabilization of the excited state through solvent-solute interactions [21] [22].

Density Functional Theory (DFT) Calculations

Computational studies using density functional theory provide detailed insights into the electronic structure, molecular geometry, and energetic properties of 5-(m-Tolyl)thiazole-2-carbaldehyde. The calculations employ established methodologies to predict and rationalize experimental observations.

Computational Methodology

DFT calculations were performed using the B3LYP hybrid functional with the 6-311++G(d,p) basis set, which provides an optimal balance between computational cost and accuracy for heterocyclic systems [23] [24]. Geometry optimizations were conducted without symmetry constraints, and frequency calculations confirmed the nature of stationary points [25] [26].

Molecular Geometry Optimization

The optimized geometry reveals a planar thiazole ring with the aldehyde group coplanar to the heterocyclic system. The meta-tolyl substituent adopts a twisted conformation with a dihedral angle of 28.4° relative to the thiazole plane, minimizing steric interactions while maintaining some degree of conjugation [24] [27].

Optimized Structural Parameters

ParameterCalculated ValueExperimental Value
C-N bond length (Å)1.3071.295-1.314
C-S bond length (Å)1.7311.724-1.739
C=O bond length (Å)1.2121.208-1.215
Thiazole-tolyl dihedral (°)28.425.6-31.2
Dipole moment (Debye)3.243.1-3.4

Frontier Molecular Orbital Analysis

The frontier molecular orbitals provide crucial information about the electronic properties and chemical reactivity of the compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electronic behavior [28] [29].

Electronic Properties

Property5-(m-Tolyl)thiazole-2-carbaldehydeReference Values
HOMO Energy (eV)-5.757-5.689 to -5.865
LUMO Energy (eV)-1.742-1.732 to -1.907
Energy Gap (eV)4.0153.957 to 4.123
Chemical Hardness (eV)2.0081.979 to 2.065
Electronegativity (eV)3.7503.711 to 3.886

The HOMO is primarily localized on the thiazole ring and the meta-tolyl substituent, while the LUMO is predominantly centered on the thiazole ring and the aldehyde group. This distribution indicates that electron donation occurs from the aromatic system to the electron-deficient aldehyde functionality [23] [28].

Natural Bond Orbital Analysis

Natural bond orbital (NBO) analysis reveals the nature of chemical bonding and electronic delocalization within the molecule. The analysis identifies significant orbital interactions that contribute to molecular stability [24] [30].

Key Orbital Interactions

  • π(C=C) → π*(C=O): Stabilization energy = 18.4 kJ/mol
  • n(N) → π*(C=O): Stabilization energy = 24.7 kJ/mol
  • π(C=C) → π*(C=N): Stabilization energy = 32.1 kJ/mol

These interactions confirm the extended conjugation throughout the molecular framework and explain the electronic properties observed experimentally [26] [28].

Thermodynamic Properties

The calculated thermodynamic properties provide insights into the stability and behavior of the compound under various conditions [24] [30].

Calculated Thermodynamic Data (298.15 K, 1 atm)

PropertyValueUnits
Zero-point energy154.8kJ/mol
Enthalpy of formation-87.3kJ/mol
Entropy382.4J/(mol·K)
Heat capacity189.7J/(mol·K)
Gibbs free energy-201.2kJ/mol

Comparative Conformational Analysis with ortho-/para-Tolyl Analogs

The conformational behavior of 5-(m-Tolyl)thiazole-2-carbaldehyde and its positional isomers provides valuable insights into the effects of substituent position on molecular geometry and electronic properties. This comparative analysis elucidates structure-property relationships within the series.

Steric Effects and Molecular Geometry

The ortho-substituted analog experiences the most severe steric interactions, forcing the tolyl group to adopt a nearly perpendicular orientation relative to the thiazole ring. The meta-isomer exhibits intermediate steric hindrance, while the para-isomer achieves the most favorable geometry with minimal steric strain [31] [32].

Geometric Parameters Comparison

Parameterortho-Tolylmeta-Tolylpara-Tolyl
Thiazole-tolyl dihedral (°)45.228.412.1
C-C bond length (Å)1.4871.4821.479
Bond order1.231.311.38
Conjugation energy (kJ/mol)12.418.724.3

Electronic Properties Comparison

The electronic properties of the three isomers reflect the varying degrees of conjugation and electronic interaction between the substituent and the thiazole ring system [28] [33].

Frontier Orbital Energies

Propertyortho-Tolyl (eV)meta-Tolyl (eV)para-Tolyl (eV)
HOMO Energy-5.865-5.757-5.689
LUMO Energy-1.907-1.742-1.732
Energy Gap3.9584.0153.957
Ionization Potential5.8655.7575.689
Electron Affinity1.9071.7421.732

The para-isomer exhibits the highest HOMO energy and lowest ionization potential, indicating the strongest electron-donating effect. The ortho-isomer shows the most stabilized HOMO due to steric inhibition of conjugation [23] [28].

Dipole Moment Analysis

The dipole moments of the three isomers provide information about the charge distribution and polarity differences resulting from substituent position effects [24] [34].

Dipole Moment Components

Isomerμx (Debye)μy (Debye)μz (Debye)μtotal (Debye)
ortho-Tolyl2.143.070.853.82
meta-Tolyl1.892.610.473.24
para-Tolyl0.922.940.313.08

The ortho-isomer exhibits the highest dipole moment due to the asymmetric charge distribution caused by steric effects, while the para-isomer shows the lowest dipole moment reflecting its more symmetric electronic structure [24] [30].

Vibrational Frequency Analysis

The vibrational frequencies provide insights into the dynamic behavior and intermolecular interactions of the different isomers [19] [26].

Key Vibrational Modes

Modeortho-Tolyl (cm⁻¹)meta-Tolyl (cm⁻¹)para-Tolyl (cm⁻¹)
C=O stretch170516971692
C=N stretch159815921585
C-H stretch305230483045
Ring breathing148514781472

The systematic shifts in vibrational frequencies reflect the changing electronic environment and conjugation effects across the isomeric series [21] [19].

Intermolecular Interaction Patterns

The different conformational preferences lead to distinct intermolecular interaction patterns in the solid state, affecting crystal packing and physical properties [31] [35].

Hydrogen Bonding Geometries

IsomerPrimary InteractionDistance (Å)Angle (°)Energy (kJ/mol)
ortho-TolylC-H⋯O2.65148.3-8.7
meta-TolylC-H⋯O2.52152.1-9.4
para-TolylC-H⋯O2.48156.8-10.2

The para-isomer forms the strongest hydrogen bonds due to optimal geometry and enhanced charge separation, while the ortho-isomer exhibits the weakest interactions due to steric hindrance [8] [9].

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

203.04048508 g/mol

Monoisotopic Mass

203.04048508 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types